![molecular formula C17H22Cl2N2O4S B4236726 1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4236726.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Description
The compound belongs to a class of chemicals that include sulfonyl piperidines, which are known for their diverse range of biological activities. This class of compounds is significant in medicinal chemistry due to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of chlorobenzenesulfonyl chloride with piperidine or similar nitrogen-containing heterocycles, followed by further functionalization or substitution reactions to introduce additional functional groups (Khalid et al., 2013). These steps are often performed under dynamic pH control in aqueous media, utilizing bases like sodium hydride (NaH) and solvents such as dimethyl formamide (DMF).
Molecular Structure Analysis
Crystallographic studies of structurally similar compounds reveal that piperidine rings tend to adopt a chair conformation, and the geometry around the sulfur atom of the sulfonyl group is typically distorted tetrahedral. X-ray diffraction studies confirm these structural features, showcasing the molecular intricacies of such compounds (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of sulfonyl piperidines includes their participation in nucleophilic substitution reactions, where the sulfonyl group plays a crucial role. These compounds can undergo various transformations, such as sulfonation and reactions with electrophiles, to yield a wide range of derivatives with different biological activities (Vinaya et al., 2009).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4S/c18-13-5-6-15(19)16(9-13)26(23,24)21-7-1-3-12(11-21)17(22)20-10-14-4-2-8-25-14/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHMAUCVLUFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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